molecular formula C15H22FN3O B5533986 3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B5533986
M. Wt: 279.35 g/mol
InChI Key: FHDZXFVFFKRWTJ-UHFFFAOYSA-N
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Description

3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Scientific Research Applications

3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as mentioned above. The use of automated parallel solid-phase synthesis and photocatalytic synthesis can also be employed to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

3-(4-ETHYLPIPERAZINO)-N~1~-(2-FLUOROPHENYL)PROPANAMIDE is unique due to its specific structural features and the presence of both an ethylpiperazine and a fluorophenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .

Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDZXFVFFKRWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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